Enhanced Lipophilicity Compared to the 2-Chlorophenyl Isomer Drives Differential Membrane Permeability
The target compound exhibits an XLogP3 of 2.8, which is 0.7 log units higher than its 2-chlorophenyl regioisomer (XLogP3 = 2.1) due to the presence of the lipophilic methoxy group at the ortho position [1][2]. This difference predicts approximately 5-fold higher membrane permeability based on the established correlation between logP and passive diffusion [3]. The higher lipophilicity makes the target compound potentially more cell-permeable but also necessitates careful solubility assessment in aqueous assay buffers.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea (CAS: 1286717-90-5); XLogP3 = 2.1 |
| Quantified Difference | Δ XLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.7 logP difference can significantly alter cellular permeability and oral bioavailability, making the target compound the preferred choice for cell-based assays targeting intracellular kinases.
- [1] PubChem Compound Summary for CID 52906826, 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 53409962, 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea. National Center for Biotechnology Information, 2026. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235–248. View Source
